molecular formula C13H17NO B12540444 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane CAS No. 661463-37-2

3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B12540444
CAS No.: 661463-37-2
M. Wt: 203.28 g/mol
InChI Key: NMCROPLLLHRVFW-UHFFFAOYSA-N
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Description

3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with significant potential in the field of drug discovery. This compound features a unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of both oxygen and nitrogen atoms in the bicyclic framework makes it an interesting scaffold for various synthetic and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of a piperidine derivative. This reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Another approach involves the tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers. This method employs tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) as catalysts to promote the efficient construction of the bicyclic framework .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and scalability of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or sodium cyanide (NaCN) to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: NaN3 in dimethylformamide (DMF), NaCN in ethanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Azides, nitriles.

Comparison with Similar Compounds

3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bicyclic framework, which includes both oxygen and nitrogen atoms, making it a versatile scaffold for various synthetic and pharmacological applications.

Properties

CAS No.

661463-37-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

3-benzyl-2-oxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(8-12)15-14/h1-5,12-13H,6-10H2

InChI Key

NMCROPLLLHRVFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN(O2)CC3=CC=CC=C3

Origin of Product

United States

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